8-Oxocoptisine

Overview

Description

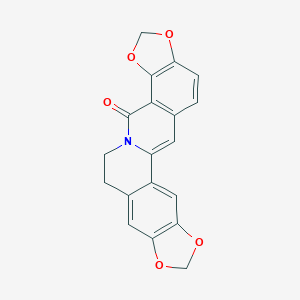

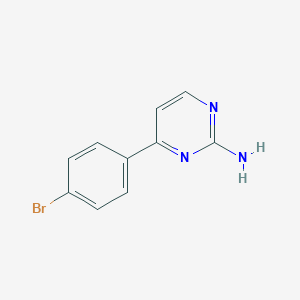

8-Oxocoptisine is a bioactive isoquinoline alkaloid derived from Coptis Chinensis Franch. It is an oxidized protoberberine alkaloid with a more active lactam ring. This compound has shown significant biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects .

Scientific Research Applications

8-Oxocoptisine has been extensively studied for its potential therapeutic applications:

Anti-inflammatory: It has shown superior anti-colitis effects compared to its precursor, coptisine.

Anti-fungal and Cardiovascular-protective: It has demonstrated appreciable anti-fungal and cardiovascular-protective effects.

Mechanism of Action

Target of Action

8-Oxocoptisine, also known as 8-Oxycoptisine, is a bioactive isoquinoline alkaloid . The primary targets of this compound are inflammatory mediators such as TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ . These targets play crucial roles in the immune response, particularly in inflammation.

Mode of Action

This compound interacts with its targets by suppressing the mRNA expression and release of inflammatory mediators . It also elevates the transcriptional and translational levels of the anti-inflammatory cytokine IL-10 . Furthermore, it suppresses the mRNA expression levels of adhesion molecules ICAM-1 and VCAM-1 .

Biochemical Pathways

The compound affects the NF-κB pathway and the NLRP3 inflammasome . The activation of these pathways is markedly inhibited by this compound . These pathways are involved in the regulation of immune and inflammatory responses.

Pharmacokinetics

It is known that the blood concentration of this compound is extremely low . This suggests that the compound may have low bioavailability, which could impact its efficacy.

Result of Action

The action of this compound results in a dramatic amelioration of disease activity index (DAI), the shortening of colon length, and colonic histopathological deteriorations . It also displays a superior anti-colitis effect compared to Coptisine .

Action Environment

The action of this compound is influenced by the gut microbiota . The gut microbiota mediates the transformation of Coptisine into this compound . This suggests that the gut environment plays a significant role in the compound’s action, efficacy, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

8-Oxocoptisine interacts with various biomolecules in biochemical reactions. It has been found to suppress the mRNA expression and release of inflammatory mediators such as TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ . It also elevates the transcriptional and translational levels of the anti-inflammatory cytokine IL-10 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Oxocoptisine can be synthesized from natural quaternary coptisine. The process involves treating quaternary coptisine with potassium ferricyanide in an aqueous solution of 5 N sodium hydroxide. This method yields this compound with a much higher yield compared to other reported methods .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Oxocoptisine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction and Substitution:

Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions and their products are not extensively studied.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .

Properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFJBSQKXVPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317158 | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-61-1 | |

| Record name | 8-Oxocoptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)

![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)